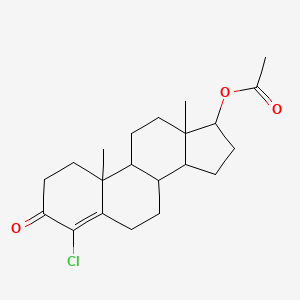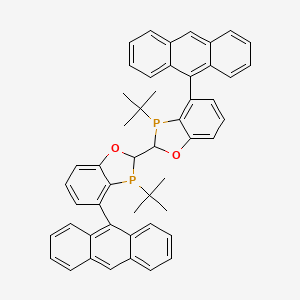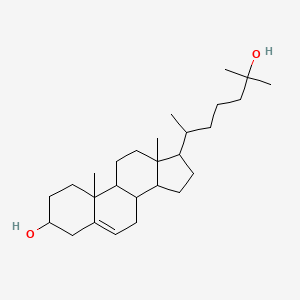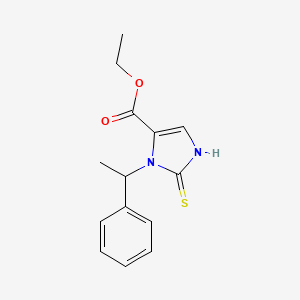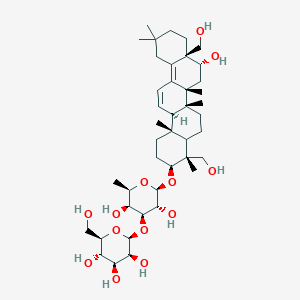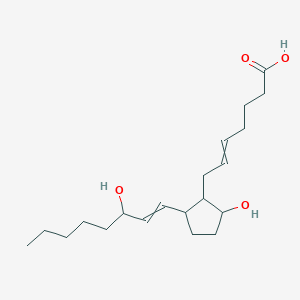
11-Deoxyprostaglandin F2alpha
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-Deoxyprostaglandin F2alpha: is a synthetic analog of prostaglandin F2alpha, a naturally occurring prostaglandin. Prostaglandins are lipid compounds that have hormone-like effects in the body. This compound is known for its potent agonistic activity, particularly in inducing smooth muscle contractions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 11-Deoxyprostaglandin F2alpha typically involves multiple steps, starting from readily available dichloro-containing bicyclic ketones. The process is guided by biocatalytic retrosynthesis, which includes stereoselective oxidation and diastereoselective reduction . Key intermediates such as δ-lactone and γ-lactone are used to link the prostaglandin side chains .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of biocatalysts to ensure high stereoselectivity and yield. The overall yield ranges from 3.8% to 8.4% over 11-12 steps .
Chemical Reactions Analysis
Types of Reactions: 11-Deoxyprostaglandin F2alpha undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Baeyer–Villiger monooxygenase-catalyzed oxidation is used to introduce stereochemical configurations.
Reduction: Ketoreductase-catalyzed reduction of enones is employed to achieve diastereoselective reduction.
Substitution: Copper (II)-catalyzed regioselective p-phenylbenzoylation is used for the substitution of secondary alcohols.
Major Products: The major products formed from these reactions include various stereoisomers of prostaglandins, which are crucial for their biological activity .
Scientific Research Applications
11-Deoxyprostaglandin F2alpha has several scientific research applications:
Mechanism of Action
11-Deoxyprostaglandin F2alpha exerts its effects by binding to the prostaglandin F2alpha receptor. This binding stimulates luteolytic activity and the release of oxytocin, forming a positive feedback loop that facilitates the degradation of the corpus luteum . The compound’s action is dependent on the number of receptors on the target cell membrane .
Comparison with Similar Compounds
- Prostaglandin F2alpha
- Cloprostenol
- Bimatoprost
- Fluprostenol
- Travoprost
Comparison: 11-Deoxyprostaglandin F2alpha is unique due to its higher potency in inducing smooth muscle contractions compared to prostaglandin F2alpha . It is also more stable and has a longer half-life, making it more suitable for therapeutic applications .
Properties
IUPAC Name |
7-[2-hydroxy-5-(3-hydroxyoct-1-enyl)cyclopentyl]hept-5-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O4/c1-2-3-6-9-17(21)14-12-16-13-15-19(22)18(16)10-7-4-5-8-11-20(23)24/h4,7,12,14,16-19,21-22H,2-3,5-6,8-11,13,15H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRFLKMLJQWGIIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1CCC(C1CC=CCCCC(=O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

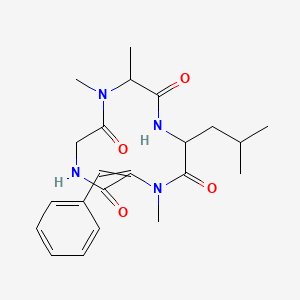
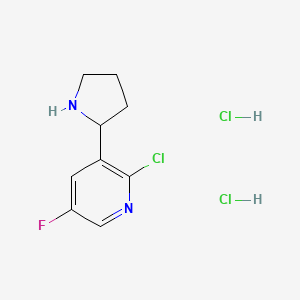
![3-[3-(1H-indol-3-yl)-acrylamido]-benzamide](/img/structure/B15286577.png)



![11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17-carboxylic acid](/img/structure/B15286609.png)
